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Compound of Interest

Compound Name: Digallic Acid

Cat. No.: B1670570

Foreword

Digallic acid, a prominent polyphenolic compound, has garnered significant attention within
the scientific community for its diverse biological activities. This document provides an in-depth
technical overview of digallic acid, with a focus on its physicochemical properties, and
established experimental protocols for evaluating its biological effects. This guide is intended
for researchers, scientists, and professionals in drug development seeking a comprehensive
understanding of this multifaceted molecule.

Physicochemical Properties of Digallic Acid

Digallic acid is a depside formed from two gallic acid units. Its fundamental properties are
summarized below.

Property Value Reference(s)

CAS Number 536-08-3 (12131415161 71E]
Molecular Formula C14H1009 [L1121031[4115]
Molecular Weight 322.22 g/mol [L113114][61[8]

Biological Activities and Quantitative Data
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Digallic acid exhibits a range of biological activities, including antioxidant, anti-viral, and ion
channel modulatory effects. The following table summarizes key quantitative data related to
these activities.

Biological

. Assay/Model Key Parameter Value Reference(s)
Activity
HIV-1 Reverse
Anti-HIV Activity Transcriptase Ki 0.58 uM [5]
Inhibition
lon Channel Inhibition of ICso (Tannic
: : ~6 uM [21[3]
Modulation TMEM16A Acid)
Human
Antiproliferative )
o Lymphoblastoid ICso 8.5 pg/mi [1]
Activity
TKG6 cells

Experimental Protocols

This section details the methodologies for assessing the key biological activities of digallic
acid.

Antioxidant Activity Assessment

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an
antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-
colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

o Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.
This solution should be protected from light. Dilute the stock solution to a working
concentration (typically 0.1 mM) and confirm its absorbance at 517 nm.
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o Sample Preparation: Dissolve digallic acid and a positive control (e.g., ascorbic acid,
Trolox) in a suitable solvent to prepare a series of dilutions.

e Reaction: Add a defined volume of each sample dilution to a cuvette or a well of a
microplate. Add an equal volume of the DPPH working solution and mix thoroughly. Include a
blank containing only the solvent and DPPH solution.

 Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified
period (e.g., 30 minutes).

o Measurement: Measure the absorbance of each solution at 517 nm using a
spectrophotometer.

o Calculation: The percentage of scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the
absorbance of the blank and A_sample is the absorbance of the sample. The ICso value, the
concentration of the sample required to scavenge 50% of the DPPH radicals, can be
determined by plotting the percentage of scavenging against the sample concentration.[9]
[10]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe3*) to ferrous iron
(Fez™).

Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine
(Fe3+-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe2*-TPTZ) complex by
antioxidants at low pH. The change in absorbance is measured at 593 nm.

Protocol:

o Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300
mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCI), and a solution of ferric chloride (20
mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before
use.

o Sample Preparation: Prepare dilutions of the digallic acid sample and a standard (e.g.,
ferrous sulfate or ascorbic acid).
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e Reaction: Add a small volume of the sample or standard to a tube or well, followed by the
addition of the FRAP reagent.

 Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).
o Measurement: Measure the absorbance of the solution at 593 nm.

o Calculation: A standard curve is generated using the absorbance values of the ferrous iron
standards. The antioxidant capacity of the sample is then expressed as ferrous iron
equivalents.[7][11][12][13][14]

Anti-HIV Activity: Reverse Transcriptase Inhibition
Assay

This assay determines the inhibitory effect of a compound on the activity of HIV-1 reverse
transcriptase (RT), a key enzyme in the viral replication cycle.

Principle: The activity of HIV-1 RT is measured by its ability to synthesize DNA from an RNA
template. The inhibition of this process by a test compound is quantified, often using a
colorimetric or radiometric method. Commercially available kits are widely used for this assay.

Protocol (based on a colorimetric ELISA kit):

o Reagent Preparation: Prepare the reaction buffer, template/primer, and labeled nucleotides
as per the kit instructions.

e Enzyme and Inhibitor Preparation: Dilute the recombinant HIV-1 RT to the desired
concentration. Prepare a series of dilutions of digallic acid.

o Reaction: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides,
HIV-1 RT, and the test compound (digallic acid) or a known inhibitor as a positive control.

 Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.

» Detection: The newly synthesized DNA, which is labeled with a specific tag (e.g.,
digoxigenin), is captured on a streptavidin-coated plate (via a biotin-labeled primer). An
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antibody against the tag, conjugated to an enzyme (e.g., horseradish peroxidase), is then
added.

o Measurement: After adding a suitable substrate, the resulting color change is measured
using a microplate reader. The degree of inhibition is determined by comparing the signal
from the wells containing the inhibitor to the control wells without the inhibitor.[15][16]

lon Channel Modulation: TMEM16A Calcium-Activated
Chloride Channel (CaCC) Inhibition Assay

The effect of digallic acid on the activity of TMEM16A, a calcium-activated chloride channel,
can be assessed using electrophysiological techniques.

Principle: The flow of chloride ions through the TMEM16A channel generates an electrical
current. The inhibition of this current by a test compound is measured using techniques such as
patch-clamp or short-circuit current measurements.

Protocol (Whole-Cell Patch Clamp):
o Cell Culture: Use a cell line that stably expresses TMEM16A (e.g., FRT or HEK293 cells).
» Electrophysiological Recording:

o Pipette Solution: The internal pipette solution should contain a defined concentration of
CsClI, EGTA, MgClz, Tris-ATP, and HEPES, with a specific free calcium concentration to
activate the channels.

o Bath Solution: The external bath solution typically contains N-methyl-D-glucamine-Cl,
CaClz, MgClz, glucose, and HEPES.

o Recording: Establish a whole-cell patch-clamp configuration. Activate the TMEM16A
channels by including a calcium agonist like ATP or ionomycin in the bath solution, or by
having a fixed concentration of free calcium in the pipette solution.

« Inhibitor Application: Apply different concentrations of digallic acid to the bath solution and
record the resulting changes in the chloride current.
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o Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude
in the presence and absence of the inhibitor. A dose-response curve can be generated to
determine the ICso value.[4][17]

Apoptosis Induction Assessment

The pro-apoptotic effect of digallic acid can be investigated by examining key markers of

apoptosis.

Principle: Apoptosis is a programmed cell death process characterized by specific
morphological and biochemical events, including DNA fragmentation, activation of caspases,
and cleavage of specific cellular proteins.

Protocol:

e Cell Culture and Treatment: Culture a suitable cell line (e.g., TK6 human lymphoblastoid
cells) and treat the cells with various concentrations of digallic acid for different time points.

o DNA Fragmentation Analysis (DNA Ladder Assay):
o Extract genomic DNA from both treated and untreated cells.
o Separate the DNA fragments by agarose gel electrophoresis.

o Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium
bromide). A characteristic "ladder” pattern of DNA fragments indicates apoptosis.

* PARP Cleavage Analysis (Western Blot):
o Lyse the treated and untreated cells and collect the protein extracts.
o Separate the proteins by SDS-PAGE and transfer them to a membrane.

o Probe the membrane with a primary antibody specific for PARP, followed by a secondary
antibody conjugated to an enzyme.

o Visualize the protein bands. Cleavage of the 116 kDa PARP protein into an 89 kDa
fragment is a hallmark of caspase-mediated apoptosis.
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o Caspase Activity Assay:

o Use commercially available colorimetric or fluorometric assay kits to measure the activity
of specific caspases (e.g., caspase-3, caspase-8).

o The assay is based on the cleavage of a specific substrate by the active caspase, which
releases a chromophore or a fluorophore.

o Measure the signal using a microplate reader. An increase in signal intensity in treated
cells compared to untreated cells indicates caspase activation.[1]

Signaling Pathways

Digallic acid has been shown to induce apoptosis through the activation of the extrinsic cell
death pathway. The proposed signaling cascade is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Digallic Acid: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670570#digallic-acid-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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